(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
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Overview
Description
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a complex organic compound that features a unique structure combining a pyrazole ring with a thiopyrano moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol typically involves multi-step organic reactions. One common approach is the cyclization of intermediate compounds, such as azidomethyl-pyrazoles, followed by functional group modifications . The reaction conditions often include the use of iodine-mediated electrophilic cyclization and subsequent cross-coupling reactions with boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the pyrazole or thiopyrano rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but studies suggest it may influence cellular processes like apoptosis and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Uniqueness
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a thiopyrano moiety sets it apart from other similar compounds, potentially offering unique reactivity and applications.
Biological Activity
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a complex organic compound that features a unique structural configuration combining a tetrahydrothiopyrano ring and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N2OS, with a molecular weight of 212.31 g/mol. The structural features include:
- Tetrahydrothiopyrano ring : Provides a unique three-dimensional conformation that may influence biological interactions.
- Pyrazole moiety : Known for its diverse biological activities and interactions with various receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation by inhibiting specific pathways involved in inflammatory responses. The pyrazole ring's presence is often linked to interactions with cyclooxygenase (COX) enzymes and other inflammatory mediators .
- Analgesic Properties : The compound may also possess analgesic properties, making it a candidate for pain management therapies. Studies suggest that modifications to the compound can enhance its effectiveness against pain pathways .
- Antimicrobial Activity : While not extensively studied for this specific compound, related pyrazole derivatives have demonstrated antimicrobial properties against various pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:
- Functional Groups : The presence of hydroxymethyl and isopropyl groups can significantly affect the binding affinity to biological targets.
- Modification Potential : Alterations to the tetrahydrothiopyrano or pyrazole components may lead to enhanced therapeutic effects or reduced side effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds with similar structures:
These findings underscore the potential of this compound as a lead compound for further drug development.
Interaction Studies
Interaction studies utilizing techniques such as molecular docking and surface plasmon resonance have indicated that this compound may exhibit selective binding properties to certain receptors or enzymes involved in inflammatory and pain pathways. Preliminary data suggest promising binding affinities that could be explored for therapeutic applications .
Properties
IUPAC Name |
(2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-7(2)12-10(5-13)8-6-14-4-3-9(8)11-12/h7,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZJDFGHSPMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CSCCC2=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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